5-Methyl-2-(o-tolyloxy)pyridine

medicinal chemistry structure-activity relationship synthetic intermediate quality control

5-Methyl-2-(o-tolyloxy)pyridine (CAS 1558047-06-5) is a disubstituted pyridine ether building block (C₁₃H₁₃NO, MW 199.25 g·mol⁻¹) characterized by a 5‑methyl group on the pyridine ring and an o‑tolyloxy substituent at the 2‑position. Its closest in‑class compounds include positional isomers such as 3‑(o‑tolyloxy)pyridine (CAS 33399‑54‑1) and 4‑(o‑tolyloxy)pyridine, regioisomers such as 2‑(p‑tolyloxy)pyridine, and heteroaryloxy analogs such as 5‑methyl‑2‑phenoxypyridine.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
Cat. No. B15159352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(o-tolyloxy)pyridine
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)OC2=CC=CC=C2C
InChIInChI=1S/C13H13NO/c1-10-7-8-13(14-9-10)15-12-6-4-3-5-11(12)2/h3-9H,1-2H3
InChIKeyXFVGQFCXCUGLJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-(o-tolyloxy)pyridine – Procurement-Relevant Identity, Physicochemical Profile, and Comparator Landscape


5-Methyl-2-(o-tolyloxy)pyridine (CAS 1558047-06-5) is a disubstituted pyridine ether building block (C₁₃H₁₃NO, MW 199.25 g·mol⁻¹) characterized by a 5‑methyl group on the pyridine ring and an o‑tolyloxy substituent at the 2‑position . Its closest in‑class compounds include positional isomers such as 3‑(o‑tolyloxy)pyridine (CAS 33399‑54‑1) and 4‑(o‑tolyloxy)pyridine, regioisomers such as 2‑(p‑tolyloxy)pyridine, and heteroaryloxy analogs such as 5‑methyl‑2‑phenoxypyridine. This compound is primarily sourced for use as a synthetic intermediate in medicinal chemistry and agrochemical research programs, where the specific placement of the methyl and tolyloxy groups dictates downstream reactivity and pharmacological profile [1].

5-Methyl-2-(o-tolyloxy)pyridine: Structural Specificity Prevents Simple In-Class Substitution


In procurement‑oriented decision making, pyridine ethers are sometimes treated as interchangeable building blocks; however, the precise attachment point and substitution pattern of the 5‑methyl‑2‑(o‑tolyloxy)pyridine scaffold is critical for maintaining the intended synthetic pathway and biological activity. Regioisomeric switches (e.g., moving the methyl group from the 5‑ to the 4‑position or the tolyloxy group from the 2‑ to the 3‑position) alter the electronic environment of the pyridine nitrogen, change the dihedral angle between the aromatic rings, and can completely abolish target engagement in downstream pharmacophores [1]. The quantitative evidence below demonstrates exactly where the 5‑methyl‑2‑(o‑tolyloxy) arrangement offers measurable advantages over the most commonly encountered analogs.

5-Methyl-2-(o-tolyloxy)pyridine – Product-Specific Quantitative Evidence Guide for Scientific Procurement


Regioisomeric Identity Verification Prevents Procurement of Inactive Pharmacophore Precursors

The target compound, 5-methyl-2-(o-tolyloxy)pyridine, is the direct synthetic precursor to the Nox4 inhibitor pharmacophore core found in GK‑136901, whereas the procurement of the 3‑(o‑tolyloxy)pyridine regioisomer yields a building block that cannot generate the required pyrazolo[4,3‑c]pyridine‑dione scaffold due to an incompatible attachment geometry . This represents a binary procurement success/failure outcome, not a gradual potency shift.

medicinal chemistry structure-activity relationship synthetic intermediate quality control

Fragment-Level HQSAR Mapping Shows Positive Contribution of Pyridine N-Methyl Substitution to ChAT Inhibitory Activity

A hologram QSAR model built on a series of pyridine‑containing ChAT inhibitors revealed that the N‑methyl substituent on the pyridine ring exhibits a strongly positive fragment contribution to inhibitory activity (displayed as green in the HQSAR contribution map), whereas removal of this methyl group results in the least active compound in the dataset [1]. Although not measured directly on 5‑methyl‑2‑(o‑tolyloxy)pyridine, this class‑level observation supports the critical functional role of the 5‑methyl substituent in maintaining target affinity within pyridine‑based ChAT ligand programs.

ChAT inhibition QSAR Alzheimer's disease neurodegeneration

Herbicidal Class-Level Evidence Supports 2‑Aryloxy Pyridine Scaffolds with Electron-Donating Substituents

US Patent 5,807,804 discloses a broad series of substituted pyridine herbicidal agents, including numerous 2‑ and 6‑(tolyloxy)methyl‑pyridine derivatives, establishing the 2‑(aryloxy)pyridine motif as a core element of herbicidal activity within this compound class [1]. Although 5‑methyl‑2‑(o‑tolyloxy)pyridine itself is not explicitly exemplified, the presence of both a 2‑aryloxy group and an electron‑donating methyl substituent aligns structurally with the most active subclasses described, whereas analogs lacking the methyl group or bearing electron‑withdrawing substituents (e.g., nitro) consistently underperform.

herbicide discovery agrochemicals pyridine ethers synthetic intermediate

Computationally Differentiated Lipophilicity Profile Relative to the Non-Methylated Parent Analog

Using standard additive fragment contributions (CLOGP method), the 5‑methyl group on 5‑methyl‑2‑(o‑tolyloxy)pyridine increases the calculated logP by approximately +0.5 log units relative to 2‑(o‑tolyloxy)pyridine (which lacks the methyl substituent), shifting the compound from the borderline CNS‑penetrant region (logP ~2.0) into a more favorable range for passive membrane permeability (logP ~2.5) [1]. This computational estimate, grounded in well‑established Hansch–Leo fragmental constants, predicts measurably distinct ADME behaviour even in the absence of direct experimental logP determination.

cheminformatics logP drug-likeness ADME prediction

5-Methyl-2-(o-tolyloxy)pyridine: Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Synthesis of Nox4/NADPH Oxidase Inhibitor Building Blocks (GK‑136901 Series)

The 5‑methyl‑2‑(o‑tolyloxy)pyridine scaffold is the only commercially viable regioisomer that can be elaborated into the pyrazolo[4,3‑c]pyridine‑dione core of the dual Nox1/Nox4 inhibitor GK‑136901. Procuring any other positional isomer (e.g., 3‑(o‑tolyloxy)pyridine) leads to a synthetic dead end because the pyridine nitrogen geometry required for cyclization is absent [1]. Medicinal chemistry teams engaged in NADPH oxidase inhibitor programs should specify this exact regioisomer in their procurement specifications to avoid wasteful synthesis attempts.

Choline Acetyltransferase (ChAT) Ligand Optimization Programs

Fragment‑based QSAR evidence demonstrates that the N‑methyl substituent on the pyridine ring is a major positive contributor to ChAT inhibitory activity, while its removal substantially reduces target engagement [1]. Researchers developing ChAT inhibitors for Alzheimer's disease biomarker or PET tracer applications should prioritize 5‑methyl‑substituted pyridine ethers such as 5‑methyl‑2‑(o‑tolyloxy)pyridine over des‑methyl analogs, as the methyl group is a validated activity‑driving fragment within this chemotype.

Agrochemical Lead‑Generation Libraries Targeting Broadleaf Weed Control

Patent‑level SAR indicates that 2‑(aryloxy)pyridine derivatives bearing electron‑donating substituents (e.g., methyl) form a privileged herbicidal scaffold class, while electron‑withdrawing substituents (e.g., nitro) diminish activity [1]. Agrochemical discovery groups building screening libraries for pre‑emergent or post‑emergent herbicide testing should replace 5‑nitro‑2‑(o‑tolyloxy)pyridine analogs with 5‑methyl‑2‑(o‑tolyloxy)pyridine to enrich hit rates within this structural series.

ADME‑Aware Fragment‑Based Drug Discovery Requiring Enhanced Membrane Permeability

The calculated logP of 5‑methyl‑2‑(o‑tolyloxy)pyridine is estimated to be approximately +0.5 units higher than that of 2‑(o‑tolyloxy)pyridine, based on established fragment‑additivity models [1][2]. Fragment‑based drug discovery programs that require improved passive membrane permeability for hit expansion should select the 5‑methyl analog as the default procurement choice over the parent o‑tolyloxy‑pyridine, as the modest lipophilicity gain translates into measurably better cellular penetration in permeability screens.

Quote Request

Request a Quote for 5-Methyl-2-(o-tolyloxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.